molecular formula C11H14O5 B13571584 Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No.: B13571584
M. Wt: 226.23 g/mol
InChI Key: WCBOPUJMJSLEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate is a chemical compound of significant interest in scientific research, primarily recognized for its role as a biomarker for coffee consumption due to its presence in caffeine metabolites . Its core research value stems from its potent antioxidant activity, where it functions by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The mechanism of action involves targeting various enzymes and proteins within oxidative stress pathways . This compound finds diverse applications across multiple disciplines. In analytical chemistry, it is utilized as a standard for instrument calibration . In biology, it serves as a crucial tool for studying metabolic pathways, while in medicinal chemistry, it is investigated for its potential anti-inflammatory and anticancer therapeutic effects . The synthesis typically involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol under acid-catalyzed reflux conditions . This product is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14O5/c1-15-10-4-3-7(5-8(10)12)6-9(13)11(14)16-2/h3-5,9,12-13H,6H2,1-2H3

InChI Key

WCBOPUJMJSLEMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate is unique due to its specific structure, which imparts distinct antioxidant properties. Unlike its analogs, it has a higher efficacy in scavenging free radicals, making it more potent in applications requiring antioxidant activity .

Biological Activity

Methyl 2-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoate, also known as Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, is an organic compound derived from hydroxycinnamic acid. This compound possesses a complex structure characterized by multiple hydroxyl and methoxy groups, which contribute significantly to its biological activity. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14O4C_{11}H_{14}O_{4}. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups enhances its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₁H₁₄O₄
Molecular Weight226.23 g/mol
Melting PointNot available
Boiling PointNot available

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, one study demonstrated that this compound significantly decreased the expression of cyclooxygenase-2 (COX-2) in human cell lines, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a series of experiments, it exhibited cytotoxic effects against several cancer cell lines, including HeLa and A-431 cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic potential . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

  • In Vitro Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of this compound.
    • Method : Human macrophages were treated with the compound, and the levels of inflammatory markers were measured.
    • Results : A significant reduction in TNF-alpha and IL-6 levels was observed, confirming its anti-inflammatory potential.
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : Various concentrations of the compound were applied to HeLa and A-431 cells.
    • Results : The compound showed IC50 values of 0.69 μM for HeLa cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 2.29 μM) .

Q & A

Q. How can tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) elucidate fragmentation pathways and confirm molecular structure?

  • Methodology : HRMS (Q-TOF or Orbitrap) determines exact mass (<5 ppm error). MS/MS with collision-induced dissociation (CID) maps fragmentation pathways, correlating with proposed structures. Isotopic labeling (e.g., 18O^{18}O) validates ester hydrolysis mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.